molecular formula C15H18F3N3O B7126678 Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cat. No.: B7126678
M. Wt: 313.32 g/mol
InChI Key: MAVCGWRYYJRRNY-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diazepane Ring: This can be achieved through a cyclization reaction involving appropriate diamine precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.

    Formation of the Cyclopropyl Group: This step may involve cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of a cyclopropyl group, trifluoromethyl-substituted pyridine, and diazepane ring in a single molecule makes this compound unique.
  • Its structural features contribute to its distinct pharmacological profile and potential applications in various fields.

Properties

IUPAC Name

cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c16-15(17,18)12-3-1-4-13(19-12)20-7-2-8-21(10-9-20)14(22)11-5-6-11/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVCGWRYYJRRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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